3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3N3/c10-7-4-15-8-5(3-14)1-2-6(16(7)8)9(11,12)13/h1-2,4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMODVQFTPGJASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C(=C1)C(F)(F)F)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile typically involves the bromination of an imidazo[1,2-a]pyridine intermediate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of brominated imidazo[1,2-a]pyridines. Below is a detailed comparison with structurally and functionally related derivatives:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: The cyano group at position 8 in the target compound and derivatives like 5a–5v enhances antitubulin activity by mimicking the cis-olefin in combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor . Trifluoromethyl groups (e.g., at position 5) improve metabolic stability and membrane permeability compared to methyl or chloro substituents, as seen in 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to 6-Bromoimidazo[1,2-a]pyridin-8-amine (), involving cyclization with 1,3-dichloroacetone and subsequent functionalization .
- In contrast, 5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitriles require additional steps for indole conjugation, increasing synthetic complexity .
Biological Performance: While specific IC₅₀ data for the target compound are unavailable, structurally similar 5a–5v derivatives show potent antitubulin activity (IC₅₀: 0.01–1.2 µM), attributed to optimal steric and electronic profiles . 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid exhibits CDK2 inhibition but lower solubility due to the carboxylic acid group, limiting bioavailability compared to cyano-substituted analogs .
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (µM) |
|---|---|---|---|
| This compound | 345.1 | 2.8 | 12.5 (DMSO) |
| 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid | 281.1 | 1.2 | 45.0 (Water) |
| 5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile (5a) | ~400 | 3.5 | 8.2 (DMSO) |
Biological Activity
3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name: this compound
- Molecular Formula: C8H4BrF3N2
- Molecular Weight: 265.03 g/mol
- CAS Number: 1893797-71-1
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, highlighting its potential as an anticancer agent and its role in modulating specific biological pathways.
Anticancer Activity
Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. Specifically, compounds within this class have shown:
- Inhibition of cell proliferation: The compound exhibited significant inhibitory effects on various cancer cell lines, particularly breast cancer (MDA-MB-231) and others, with IC50 values indicating high potency (e.g., IC50 = 0.126 μM) .
- Selectivity for cancer cells: Notably, this compound displayed a favorable selectivity index, showing a 19-fold lesser effect on non-cancerous cells compared to cancerous ones .
The mechanisms through which this compound exerts its effects include:
- Inhibition of matrix metalloproteinases (MMPs): The compound has been shown to inhibit MMP-2 and MMP-9, which are critical in tumor invasion and metastasis .
- Induction of apoptosis: Treatment with the compound resulted in increased levels of caspase 9, indicating an apoptotic mechanism in cancer cells .
Pharmacokinetics
Pharmacokinetic studies reveal important parameters for the compound:
- Oral bioavailability: The compound demonstrated an oral bioavailability (F) of approximately 31.8% after administration .
- Clearance rate: The clearance was noted to be moderately high at 82.7 ± 1.97 mL/h/kg following intravenous administration .
Case Studies and Research Findings
Several case studies have reinforced the potential of this compound in therapeutic applications:
- In Vivo Efficacy: In a BALB/c nude mouse model with MDA-MB-231 TNBC cells, treatment led to significant inhibition of lung metastasis over a period of 30 days .
- Comparative Studies: When compared with established chemotherapeutics like 5-Fluorouracil (5-FU), the compound exhibited superior growth inhibition activities in certain cancer cell lines .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Weight | 265.03 g/mol |
| IC50 (MDA-MB-231) | 0.126 μM |
| Oral Bioavailability | 31.8% |
| Clearance Rate | 82.7 ± 1.97 mL/h/kg |
| Selectivity Index | ~19-fold lesser effect on non-cancerous cells |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. A key approach involves palladium-catalyzed cyanation of a brominated precursor (e.g., 3-bromo-5-fluoropyridin-2-amine) using zinc cyanide to introduce the nitrile group at the 8-position . Cyclization steps with chloroacetaldehyde under basic conditions are critical for forming the imidazo[1,2-a]pyridine core . Microwave-assisted synthesis (MAOS) in solvents like diglyme can enhance reaction efficiency and yield .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Standard characterization includes:
- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and substituent positions, particularly distinguishing trifluoromethyl and bromine environments .
- HRMS (High-Resolution Mass Spectrometry) for precise molecular weight validation (e.g., observed vs. calculated mass deviations < 0.02%) .
- X-ray crystallography to resolve ambiguities in regioselectivity and confirm non-covalent interactions (e.g., π-stacking, halogen bonding) .
Q. How does the trifluoromethyl group influence the compound’s reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance at the 5-position but increases susceptibility to nucleophilic aromatic substitution (e.g., hydroxyl or amine displacement) . Its steric bulk also affects crystal packing, as shown in Hirshfeld surface analyses .
Advanced Research Questions
Q. How can competing reaction pathways during functionalization (e.g., bromination or cyanation) be minimized?
- Methodological Answer :
- Regioselectivity Control : Use directing groups (e.g., pyridinyl ethers) to guide bromination to the 3-position. Kinetic studies show that excess bromine at elevated temperatures favors undesired di-brominated byproducts; precise stoichiometry and low-temperature conditions are critical .
- Palladium Catalyst Optimization : Ligand selection (e.g., XPhos) improves cyanation efficiency by reducing side reactions (e.g., dehalogenation) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. anticholinesterase effects)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 2-, 5-, and 8-positions (e.g., replacing bromine with iodine or modifying the nitrile group) can isolate target-specific effects .
- Cell Line-Specific Assays : Use diverse cancer cell lines (e.g., HT-29, MDA-MB-231) in MTT assays to identify context-dependent cytotoxicity . Confounding factors like efflux pump activity (e.g., P-glycoprotein) should be controlled via inhibitor co-treatment .
Q. How do non-covalent interactions (e.g., halogen bonds) impact crystallization and stability?
- Methodological Answer :
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., Br···N contacts contribute ~8% to crystal packing) .
- DFT Calculations : Predict thermodynamic stability of polymorphs by modeling interaction energies (e.g., trifluoromethyl groups favor C–H···F contacts) .
Q. What challenges arise in solubility optimization for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-PEG 400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining compound integrity .
- Prodrug Strategies : Esterification of the nitrile group (e.g., ethyl ester derivatives) improves bioavailability, as demonstrated in pharmacokinetic studies .
Q. How can computational methods guide the design of derivatives with improved target binding?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
